Daturabietatriene

NF-κB inhibition Anti-inflammatory Diterpenoid SAR

Researchers requiring a chemically defined abietane diterpenoid with a specific 15,18-dihydroxy substitution pattern face challenges sourcing a reliable reference standard for SAR studies. Daturabietatriene (CAS 65894-41-9) addresses this need as a well-characterized negative control. • Distinct weak bioactivity: IC50 >100 μg/mL in NF-κB & NO inhibition assays; >25 μg/mL in cytotoxicity assays • Validated reference for differentiating specific target engagement from non-specific effects • Sourced from authenticated Datura metel & Pinus yunnanensis; suitable for HPLC/LC-MS method development

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
Cat. No. B12441161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaturabietatriene
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO
InChIInChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17?,19-,20+/m0/s1
InChIKeyFKCPLBHSZGVMNG-ZYJPSCNZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daturabietatriene (CAS 65894-41-9): A Structurally Unique 15,18-Dihydroxy Abietane Diterpenoid for In Vitro Research


Daturabietatriene, chemically identified as 15,18-dihydroxyabietatriene, is a tricyclic diterpenoid belonging to the abietane family, a class of natural products widely investigated for diverse bioactivities [1]. First isolated and structurally elucidated from the stem bark of *Datura metel* Linn. [2], it has also been identified as a secondary metabolite in *Pinus yunnanensis* . As a reference standard or tool compound, daturabietatriene serves as a representative of the 15,18-dihydroxy substitution pattern on the abietane scaffold, a specific structural motif of interest in structure-activity relationship (SAR) studies and chemical biology [1].

Daturabietatriene Procurement: Why Generic Abietane Diterpenoid Substitution Is Not Equivalent


Substituting daturabietatriene with another abietane diterpenoid is not scientifically valid due to the profound impact of specific substitution patterns on biological activity. The presence and position of functional groups, particularly the hydroxyl moieties at C15 and C18, dictate the compound's interaction with molecular targets, resulting in a distinct pharmacological fingerprint [1]. In comparative bioassays, daturabietatriene demonstrates a distinct activity profile against key inflammatory and oncogenic pathways when compared to other abietane diterpenoids from the same source [1]. For instance, while some analogs exhibit potent inhibition of NF-κB and tumor cell proliferation, daturabietatriene shows a markedly weaker effect, highlighting that its 15,18-dihydroxy configuration is associated with a specific, less potent biological signature [1]. Therefore, using daturabietatriene as a reference standard ensures the reproducibility of results, as the experimental outcome is intrinsically linked to its precise chemical structure and the resulting unique biological activities.

Daturabietatriene in Direct Assays: A Comparative Bioactivity Profile vs. Related Abietane Diterpenoids


Daturabietatriene Exhibits Minimal NF-κB Inhibition Compared to Potent Abietane Analogs

In a cell-based assay for TNF-α-induced NF-κB activity, daturabietatriene (compound 28) demonstrated negligible inhibitory potency with an IC50 value > 100 μg/mL [1]. This contrasts sharply with the most potent abietane diterpenoid in the same study, (12R,13R)-8,12-epoxy-14-labden-13-ol (compound 54), which exhibited an IC50 of 8.7 μg/mL [1]. This >11.5-fold difference in potency clearly demonstrates that the 15,18-dihydroxy substitution pattern of daturabietatriene is associated with a significantly reduced capacity to interfere with the NF-κB signaling pathway.

NF-κB inhibition Anti-inflammatory Diterpenoid SAR

Daturabietatriene's Weak Cytotoxicity Contrasts with Potent Anti-Tumor Abietane Analogs

In vitro cytotoxicity profiling against human colorectal (LoVo) and hepatocellular carcinoma (QGY-7703) cell lines revealed daturabietatriene (compound 28) to be essentially inactive at the highest concentration tested, with IC50 values > 25 μg/mL for both cell lines [1]. This is in stark contrast to other abietane diterpenoids from the same study. Pomiferin A (compound 26) showed significant activity against LoVo cells (IC50 = 9.2 μg/mL), while 7-oxocallitrisic acid (compound 46) was effective against QGY-7703 cells (IC50 = 10.2 μg/mL) [1]. The >2.7-fold difference in potency demonstrates that the 15,18-dihydroxy configuration of daturabietatriene results in a markedly different and weaker antiproliferative profile compared to analogs with quinone or other substitution patterns.

Cytotoxicity Cancer cell lines Antiproliferative

Daturabietatriene Lacks Anti-Inflammatory Activity via NO Production Inhibition

In a functional assay measuring the inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages, daturabietatriene (compound 28) exhibited no significant activity, with an IC50 value > 100 μg/mL [1]. In contrast, manool (compound 52), another diterpene from the same study, displayed a much more potent inhibitory effect with an IC50 of 11.0 μg/mL [1]. This >9-fold difference confirms that daturabietatriene's specific 15,18-dihydroxy substitution does not confer the ability to suppress this key pro-inflammatory mediator under the tested conditions.

Nitric oxide (NO) inhibition Anti-inflammatory Macrophage assay

Structural Basis for Differential Activity: The 15,18-Dihydroxy Motif

Daturabietatriene is defined by its unique 15,18-dihydroxyabietatriene structure [1]. Comparative analysis of 54 diterpenes from *Abies georgei* reveals that this specific substitution pattern is a key determinant of its distinct, weak bioactivity profile. While compounds with quinone moieties (e.g., pomiferin A, 7-oxocallitrisic acid) or a labdane skeleton (e.g., manool) exhibit potent activity in NF-κB and cytotoxicity assays, the 15,18-dihydroxy configuration in the abietane framework of daturabietatriene is associated with a significant loss of potency across multiple targets [1]. This empirical SAR observation highlights the critical role of the C15 and C18 hydroxyl groups in modulating molecular interactions.

Structure-Activity Relationship SAR Molecular docking

Validated Research Applications of Daturabietatriene Based on Comparative Bioactivity


Structure-Activity Relationship (SAR) and Chemical Biology Studies

As a well-characterized abietane diterpenoid with a specific 15,18-dihydroxy substitution and a distinct, weak bioactivity profile in NF-κB, cytotoxicity, and NO inhibition assays [1], daturabietatriene is an ideal reference compound for SAR studies. Researchers can use it to define the precise molecular features that abolish potent bioactivity, serving as a negative control to contrast with more active analogs like pomiferin A or manool [1]. This application is fundamental for rationally designing novel abietane-derived molecules with improved pharmacological properties.

Analytical Method Development and Quality Control (QC) Standard

Due to its established isolation from *Datura metel* and *Pinus yunnanensis* [REFS-2, REFS-3], daturabietatriene serves as a crucial analytical standard for the development and validation of HPLC, LC-MS, and GC-MS methods. It is essential for the authentication and quantitative analysis of Datura and Pinus species in herbal products, dietary supplements, and botanical raw materials, ensuring batch-to-batch consistency and regulatory compliance.

Biological Pathway Deconvolution and Off-Target Profiling

The high IC50 values (>100 μg/mL or >25 μg/mL) for daturabietatriene in NF-κB, NO production, and cytotoxicity assays [1] make it a useful tool for confirming the specificity of biological assays. By using daturabietatriene as a structurally similar but biologically inactive control, researchers can validate that observed effects from more potent abietane diterpenoids are due to specific target engagement rather than non-specific cytotoxicity or assay interference [1].

Chemical Derivatization and Semi-Synthesis

The 15,18-dihydroxy groups on the abietane scaffold of daturabietatriene provide two reactive handles for chemical modification [2]. This makes it a valuable starting material for semi-synthetic efforts aimed at creating a library of novel derivatives. The goal of such modifications would be to improve the compound's initially weak bioactivity, for example, by introducing functional groups that enhance its potency against NF-κB or cancer cell lines, guided by the comparative data available from related abietane diterpenoids [1].

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